molecular formula C15H15N7O3 B3718443 MFCD01463107

MFCD01463107

Cat. No.: B3718443
M. Wt: 341.32 g/mol
InChI Key: LRBSFNFKISPMSH-REZTVBANSA-N
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Description

MFCD01463107 is a halogen-substituted boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its structural features include a phenyl ring substituted with bromine, chlorine, and a boronic acid group, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry. Key physicochemical properties include:

  • LogP (octanol-water partition coefficient): 2.15 (XLOGP3), indicating moderate lipophilicity .
  • Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media, classified as "soluble" .
  • Synthetic accessibility score: 2.07, suggesting straightforward synthesis under standard catalytic conditions .

The compound is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-8(18-12-14(24)19-15(25)22-20-12)13(23)21-17-7-9-6-16-11-5-3-2-4-10(9)11/h2-8,16H,1H3,(H,18,20)(H,21,23)(H2,19,22,24,25)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBSFNFKISPMSH-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CNC2=CC=CC=C21)NC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CNC2=CC=CC=C21)NC3=NNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD01463107 typically involves a multi-step process that includes the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to minimize waste and energy consumption while maximizing the efficiency of the reaction. Advanced techniques such as automated control systems and real-time monitoring are employed to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

MFCD01463107 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.

Scientific Research Applications

MFCD01463107 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific properties.

    Biology: The compound is used in biochemical assays and studies to understand the mechanisms of biological processes.

    Medicine: this compound is investigated for its potential therapeutic effects and is used in drug development and testing.

    Industry: The compound is used in the production of specialty chemicals, materials, and coatings, contributing to advancements in technology and manufacturing.

Mechanism of Action

The mechanism of action of MFCD01463107 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Similarities

MFCD01463107 belongs to the aryl boronic acid family, which shares a common boronic acid (-B(OH)₂) functional group enabling cross-coupling reactions. Key structural analogs include:

Compound Name Similarity Score Molecular Formula Key Substituents
(3-Bromo-5-chlorophenyl)boronic acid 0.87 C₆H₄BBrClO₂ Br (position 3), Cl (position 5)
(6-Bromo-2,3-dichlorophenyl)boronic acid 0.79 C₆H₃BBrCl₂O₂ Br (position 6), Cl (positions 2,3)
(4-Fluoro-2-iodophenyl)boronic acid 0.71 C₆H₄BFIO₂ F (position 4), I (position 2)

Structural Insights:

  • Halogen Positioning: The placement of halogens (Br, Cl) on the phenyl ring influences electronic effects and steric hindrance. For example, para-substituted halogens (e.g., 4-Fluoro in the third analog) reduce steric constraints compared to ortho-substituted derivatives .
  • Boron Group Reactivity: All analogs exhibit reactivity in cross-coupling, but electron-withdrawing groups (e.g., Cl, Br) enhance the electrophilicity of the boronic acid, accelerating coupling rates .

Physicochemical Properties

Comparative data for solubility, lipophilicity, and bioavailability:

Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Weight 235.27 g/mol 235.27 g/mol 270.29 g/mol
LogP (XLOGP3) 2.15 2.30 (estimated) 3.05 (estimated)
Solubility 0.24 mg/mL 0.18 mg/mL 0.09 mg/mL
Bioavailability Score 0.55 0.50 0.45

Key Observations:

  • Increased halogenation (e.g., dichloro substitution) correlates with higher LogP and reduced solubility due to enhanced hydrophobicity .
  • Bioavailability decreases with molecular weight and steric bulk, impacting drug-likeness for pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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